molecular formula C17H18FN3OS B2945528 N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-69-3

N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2945528
CAS No.: 897463-69-3
M. Wt: 331.41
InChI Key: QEADLCYMFVVFID-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a sec-butyl acetamide moiety at position 2. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the sec-butyl group may influence solubility and target binding specificity.

Properties

IUPAC Name

N-butan-2-yl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-3-11(2)19-16(22)8-14-10-23-17-20-15(9-21(14)17)12-4-6-13(18)7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEADLCYMFVVFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure

The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety, which is known for its pharmacological significance. The general structure can be represented as follows:

N sec butyl 2 6 4 fluorophenyl imidazo 2 1 b thiazol 3 yl acetamide\text{N sec butyl 2 6 4 fluorophenyl imidazo 2 1 b thiazol 3 yl acetamide}

Antimicrobial Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, a study highlighted that derivatives of imidazo[2,1-b]thiazole demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis and other pathogens .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. It was found that certain derivatives possess low toxicity against normal cell lines while exhibiting potent activity against cancerous cells. For example, some thiazole-based compounds showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

Antiviral Properties

Recent studies have explored the antiviral potential of imidazo[2,1-b]thiazole derivatives. In particular, compounds similar to this compound were tested against viruses such as Coxsackie B4 and Feline herpes virus. These studies demonstrated significant antiviral activity, suggesting potential therapeutic applications in viral infections .

Summary of Biological Activities

Activity Type Target Effectiveness Reference
AntibacterialMycobacterium tuberculosisPromising activity
CytotoxicityCancer cell linesLow toxicity (IC50 < standard drugs)
AntiviralCoxsackie B4 virusSignificant activity

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that specific substitutions on the phenyl ring and the thiazole moiety significantly influence biological activity. The presence of electron-donating groups enhances cytotoxicity and antimicrobial efficacy .

Case Study 1: Antitubercular Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antitubercular properties using the Microplate Alamar Blue Assay. Among them, compounds 5a-c showed notable activity against Mycobacterium tuberculosis, indicating the potential for further development as anti-tuberculosis agents .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, compounds derived from imidazo[2,1-b]thiazole were tested against various viral strains. Notably, compound 6d exhibited high potency against Coxsackie B4 virus, highlighting its potential as a lead compound for antiviral drug development .

Comparison with Similar Compounds

Table 1: Key Structural Features and Cytotoxic Activities of Selected Analogues
Compound Name Substituents Molecular Formula Molecular Weight IC50 (μM) Target Cell Line Reference
Target Compound 6-(4-Fluorophenyl), N-(sec-butyl) C₁₉H₂₀FN₃OS 365.45 Not reported Not tested
5l () 6-(4-Chlorophenyl), N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl) C₃₀H₂₉ClN₆O₂S 573.18 1.4 MDA-MB-231
D04 () Benzo[4,5]imidazo[2,1-b]thiazole, N-(2-hydroxyphenyl) C₁₉H₁₄N₄O₂S 378.41 Not reported HeLa (EGFR-high)
5m () 6-Phenyl, N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl) C₂₉H₂₇FN₆OS 527.20 Not reported HepG2
3c () Arylidenehydrazide (4-bromophenyl derivative) C₁₉H₁₅BrN₄OS 427.32 Log₁₀GI₅₀ < -8.00 PC-3 (prostate cancer)
Key Observations:

Substituent Effects on Activity :

  • Halogenated Phenyl Groups : The 4-chlorophenyl group in 5l confers higher VEGFR2 inhibition (5.72% at 20 μM) and selectivity against MDA-MB-231 (IC₅₀ = 1.4 μM) compared to the 4-fluorophenyl variant, suggesting chlorine enhances target engagement .
  • Fluorine vs. Methoxy Groups : Fluorine substitution (e.g., in 5m ) improves metabolic stability but may reduce cytotoxicity compared to methoxy-substituted derivatives like 5k (IC₅₀ = 5.2 μM for sorafenib vs. 1.4 μM for 5l ) .

Side Chain Modifications :

  • Piperazine/Pyridinyl vs. sec-Butyl : Piperazine-containing compounds (e.g., 5l ) exhibit enhanced solubility and kinase inhibition, while the sec-butyl group in the target compound likely improves membrane permeability due to its hydrophobic nature.
  • Hydrazide Derivatives : Arylidenehydrazides (e.g., 3c ) show potent activity against prostate cancer (PC-3), highlighting the role of hydrazide groups in apoptosis induction .

Key Observations:
  • Common Synthetic Strategies : Most analogues are synthesized via:
    • Condensation of thiazole intermediates with aryl/alkyl amines.
    • Hydrazide formation followed by cyclization or coupling (e.g., ).
  • Yield Variability : Yields range from 54% to 95%, influenced by steric hindrance (e.g., bulky substituents like 4-methoxybenzyl in 5l ) and reaction conditions .

Pharmacological Selectivity and Toxicity

  • Selectivity Profiles: 5l shows >16-fold selectivity for MDA-MB-231 (IC₅₀ = 1.4 μM) over HepG2 (IC₅₀ = 22.6 μM), attributed to differential VEGFR2 expression . Benzoimidazo derivatives (e.g., D04) target EGFR-high cells (HeLa) with minimal toxicity to normal cells (HL7702, HUVEC) .
  • Toxicity Considerations : sec-Butyl groups are generally metabolically stable but may require toxicity profiling for hepatic clearance pathways.

Q & A

Basic: What are the common synthetic routes for synthesizing imidazo[2,1-b]thiazole derivatives like N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazide intermediates. For example:

Hydrazide Formation : Refluxing ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetate with hydrazine hydrate yields the hydrazide intermediate .

Derivatization : The hydrazide reacts with isothiocyanates or aldehydes under reflux conditions to form thiosemicarbazides or arylidenehydrazides, respectively .

Cyclization : Ring closure via thermal or catalytic methods generates the final imidazo[2,1-b]thiazole scaffold .
Key Characterization : IR, 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3180–3300 cm1^{-1}, C=O at ~1670 cm1^{-1}) .
  • NMR : 1H^1 \text{H} NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, acetamide CH2_2 at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+^+ for derivatives in : m/z 404.1348) .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can substituent optimization on the imidazo[2,1-b]thiazole scaffold enhance biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 4-Fluorophenyl Group : Enhances cytotoxicity (e.g., compound 5l in shows IC50_{50} = 1.4 µM against MDA-MB-231 cells via VEGFR2 inhibition).
    • Hydrazinecarbothioamide Moieties : Improve aldose reductase inhibition (e.g., compound 37a in : 25.41% inhibition at 100 µM) .
    • sec-Butyl Group : Modulates lipophilicity, potentially improving membrane permeability .
      Synthetic Strategy : Introduce electron-withdrawing groups (e.g., -F, -Br) to enhance target binding .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Case Study : In , hydrazinecarbothioamides (37a-d ) inhibit aldose reductase, but thiadiazolidinones (38 ) show minimal activity.
    • Mechanistic Insight : Thiadiazolidinones may lack hydrogen-bond donors critical for enzyme interaction .
    • Experimental Validation : Conduct molecular docking (e.g., used EGFR docking to explain D04/D08 selectivity) .
  • Best Practices :
    • Replicate assays under standardized conditions (e.g., NADPH depletion in aldose reductase assays) .
    • Use positive controls (e.g., sorafenib in cytotoxicity assays) .

Advanced: What in vitro assays are used to evaluate cytotoxicity, and how are IC50_{50}50​ values determined?

Methodological Answer:

  • MTT Assay : Measures mitochondrial activity in cancer cells (e.g., HepG2, MDA-MB-231) .

    • Protocol : Cells treated with serial dilutions (e.g., 0.1–100 µM) for 48–72 hours; IC50_{50} calculated via nonlinear regression .
  • Data Table :

    CompoundCell LineIC50_{50} (µM)Reference
    5l MDA-MB-2311.4
    SorafenibMDA-MB-2315.2
    D04 HeLa (EGFR-high)8.2

Advanced: How are molecular docking studies applied to predict binding interactions?

Methodological Answer:

  • Workflow :
    • Target Preparation : Retrieve crystal structures (e.g., EGFR from PDB) and remove water molecules .
    • Ligand Preparation : Optimize geometry of imidazo[2,1-b]thiazole derivatives using DFT .
    • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses .
  • Case Study : In , compound D08 showed π-π stacking with EGFR’s Phe723 and hydrogen bonding with Met793, explaining its potency .

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